molecular formula C18H24N4O4S B6459084 N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2548982-81-4

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B6459084
CAS No.: 2548982-81-4
M. Wt: 392.5 g/mol
InChI Key: HJLMEMIBMTXAHF-UHFFFAOYSA-N
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Description

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a quinazoline core, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of 2-amino-4,5-dimethoxybenzoic acid with formamide, followed by cyclization.

    Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where the quinazoline intermediate reacts with a piperidine derivative.

    Cyclopropanesulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinazoline and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of reduced quinazoline derivatives.

Scientific Research Applications

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the cyclopropanesulfonamide group can modulate the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chloro-6,7-dimethoxyquinazoline: Shares the quinazoline core but lacks the piperidine and cyclopropanesulfonamide groups.

    1-[[1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl]methyl]-4-[(1H-imidazol-4-yl)methyl]-2-thioxoimidazolidin-5-one: Contains a similar quinazoline and piperidine structure but with different functional groups.

Uniqueness

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and physical properties. This makes it a valuable compound for research in various fields, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-25-16-9-14-15(10-17(16)26-2)19-11-20-18(14)22-7-5-12(6-8-22)21-27(23,24)13-3-4-13/h9-13,21H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLMEMIBMTXAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)NS(=O)(=O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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